quinolin-8-yl N-methyl-N-phenylcarbamate
Description
Quinolin-8-yl N-methyl-N-phenylcarbamate is a carbamate derivative featuring a quinoline backbone substituted at the 8-position with a carbamate group (-OCONR₁R₂), where R₁ and R₂ are methyl and phenyl groups, respectively. Carbamates are structurally characterized by an oxygen-linked carbonyl-amine group, which imparts unique chemical stability and reactivity compared to esters or amides .
Properties
CAS No. |
431909-86-3 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.3g/mol |
IUPAC Name |
quinolin-8-yl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C17H14N2O2/c1-19(14-9-3-2-4-10-14)17(20)21-15-11-5-7-13-8-6-12-18-16(13)15/h2-12H,1H3 |
InChI Key |
YBBHRQSZPDDWNW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., methoxy in ) increase carbamate’s nucleophilicity, enhancing interactions with electrophilic centers in metal ions or biological targets.
- Steric Effects : Bulky substituents (e.g., o-tolyl in ) restrict rotational freedom, influencing molecular packing and crystal structure .
- Coordination Chemistry: The 8-quinolinyl group acts as a bidentate ligand in organoboron complexes, but carbamates may exhibit different coordination modes compared to acetamide derivatives (e.g., N-(quinolin-8-yl)acetamide in ).
Physicochemical Properties
- Solubility : Carbamates with hydrophilic substituents (e.g., methoxy) show higher solubility in polar solvents compared to hydrophobic analogs like o-tolyl derivatives.
- Stability : Carbamates are generally more hydrolytically stable than esters but less stable than amides. The N-methyl-N-phenyl substitution may further enhance stability by sterically shielding the carbonyl group .
- Spectroscopic Features: NMR: Substituents on the phenyl ring produce distinct splitting patterns in ¹H NMR (e.g., para-substituted vs. ortho-substituted phenyl groups) . Crystallography: Dihedral angles between quinoline and phenyl rings (e.g., 87.19° in N-methyl-N-phenylacetamide analogs) influence solid-state packing and intermolecular interactions .
Functional Comparisons with Non-Carbamate Analogs
- Amides vs. Carbamates: Amides (e.g., N-(quinolin-8-yl)acetamide) exhibit stronger hydrogen-bonding capacity due to the NH group, whereas carbamates rely on weaker C=O···H interactions . Carbamates are more resistant to enzymatic hydrolysis than esters, making them advantageous in prodrug design .
- Organoboron Complexation: Unlike acetamide-based ligands (e.g., in ), carbamates may form less stable boron complexes due to the absence of a secondary amine donor site.
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